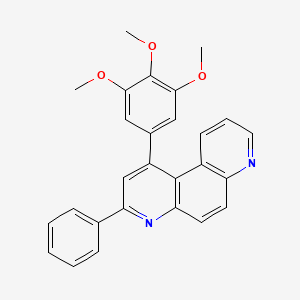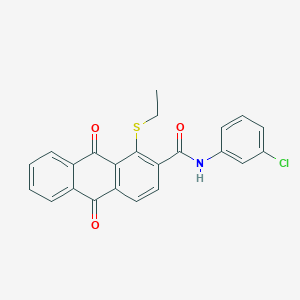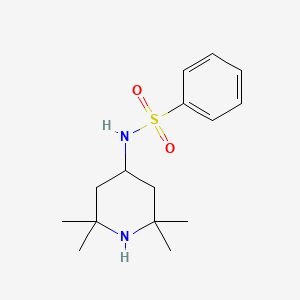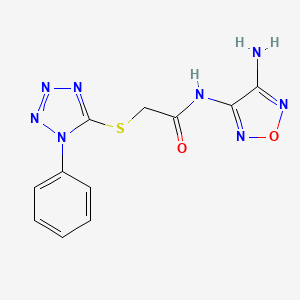
3-Phenyl-1-(3,4,5-trimethoxyphenyl)-4,7-phenanthroline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-1-(3,4,5-trimethoxyphenyl)-4,7-phenanthroline is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a phenanthroline core substituted with phenyl and trimethoxyphenyl groups, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1-(3,4,5-trimethoxyphenyl)-4,7-phenanthroline typically involves multi-step organic reactions. One common method is the condensation reaction of 3,4,5-trimethoxyacetophenone with benzaldehyde derivatives in the presence of an alcoholic base such as sodium hydroxide in ethanol . This reaction yields the desired compound with high efficiency, often exceeding 80% yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-1-(3,4,5-trimethoxyphenyl)-4,7-phenanthroline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Phenyl-1-(3,4,5-trimethoxyphenyl)-4,7-phenanthroline has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of metabolic disorders.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Phenyl-1-(3,4,5-trimethoxyphenyl)-4,7-phenanthroline involves its interaction with various molecular targets and pathways. For instance, it has been shown to modulate calcium influx and block ATP-sensitive potassium channels, leading to increased insulin secretion . This compound also affects stored calcium via sarco/endoplasmic reticulum calcium ATPase (SERCA) and ryanodine receptor (RYR) activity, which may contribute to its biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(3,4,5-Trimethoxyphenyl)azetidin-2-one: Known for its antimitotic properties.
2-Alkylthio-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazole: Investigated for its antiviral and anticancer activities.
Uniqueness
3-Phenyl-1-(3,4,5-trimethoxyphenyl)-4,7-phenanthroline stands out due to its unique combination of phenanthroline and trimethoxyphenyl groups, which confer distinct chemical and biological properties. Its ability to modulate multiple molecular pathways makes it a versatile compound for various research applications.
Properties
Molecular Formula |
C27H22N2O3 |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
3-phenyl-1-(3,4,5-trimethoxyphenyl)-4,7-phenanthroline |
InChI |
InChI=1S/C27H22N2O3/c1-30-24-14-18(15-25(31-2)27(24)32-3)20-16-23(17-8-5-4-6-9-17)29-22-12-11-21-19(26(20)22)10-7-13-28-21/h4-16H,1-3H3 |
InChI Key |
OEFWBAHEKIBQLG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CC(=NC3=C2C4=C(C=C3)N=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B11512696.png)
![3-{[(3,5-Dimethoxyphenyl)carbonyl]amino}-3-(4-propoxyphenyl)propanoic acid](/img/structure/B11512699.png)
![4-[(2-Chloro-phenyl)-hydrazono]-5-methyl-2-phenylmethanesulfonyl-2,4-dihydro-pyrazol-3-one](/img/structure/B11512700.png)

![ethyl 1-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-5-hydroxy-2-methyl-1H-indole-3-carboxylate](/img/structure/B11512724.png)
![2-[3-Acetyl-2-(4-bromophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetamide](/img/structure/B11512730.png)

![N-(2,3-dihydro-1H-inden-5-yl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11512735.png)
![N,N-dimethyl-4-{[3-oxo-3-(thiophen-2-yl)propyl]amino}benzamide](/img/structure/B11512737.png)
![4-[(3,5-dimethoxyphenyl)carbonyl]-N-(quinolin-6-yl)benzamide](/img/structure/B11512742.png)
![7-(3,5-Dimethyl-4-isoxazolyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B11512750.png)
![1-(2-nitrophenyl)-6-(propan-2-yl)-3a,4,4a,7a,8,8a-hexahydro-4,8-methano[1,2,3]triazolo[4,5-f]isoindole-5,7(1H,6H)-dione](/img/structure/B11512754.png)
![2',3'-Dioxo-3',6'-dihydro-2'H-spiro[cyclopentane-1,5'-pyrrolo[2,1-A]isoquinoline]-1'-carbonitrile](/img/structure/B11512762.png)

